Cas no 1001566-93-3 (2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine)

2-(2-Methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine is a structurally complex organic compound featuring both indole and pyridine moieties, which confer unique physicochemical and pharmacological properties. The indole scaffold is known for its role in bioactive molecules, while the pyridine group enhances binding affinity and solubility. This compound is of interest in medicinal chemistry due to its potential as a precursor or intermediate in the synthesis of pharmacologically active agents, particularly those targeting neurological or oncological pathways. Its hybrid structure allows for versatile modifications, enabling fine-tuning of biological activity and selectivity. The presence of both aromatic systems may also contribute to enhanced stability and interaction with biological targets.
2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine structure
1001566-93-3 structure
Product name:2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine
CAS No:1001566-93-3
MF:C17H19N3
MW:265.352863550186
MDL:MFCD09972603
CID:5165797
PubChem ID:2049800

2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine, 2-methyl-N-(3-pyridinylmethyl)-
    • 2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine
    • MDL: MFCD09972603
    • Inchi: 1S/C17H19N3/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14/h2-7,9,11,19-20H,8,10,12H2,1H3
    • InChI Key: KEHHLMSMHNICBF-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(CCNCC2=CC=CN=C2)=C1C

Computed Properties

  • Exact Mass: 265.157897619g/mol
  • Monoisotopic Mass: 265.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.7Ų
  • XLogP3: 2.7

2-(2-methyl-1H-indol-3-yl)ethyl(pyridin-3-yl)methylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-241957-5.0g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-241957-0.1g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
0.1g
$640.0 2024-06-19
Enamine
EN300-241957-2.5g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
2.5g
$1428.0 2024-06-19
Enamine
EN300-241957-5g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3
5g
$2110.0 2023-09-15
Enamine
EN300-241957-0.25g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
0.25g
$670.0 2024-06-19
Enamine
EN300-241957-10.0g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-241957-0.05g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-241957-1g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3
1g
$728.0 2023-09-15
Enamine
EN300-241957-10g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3
10g
$3131.0 2023-09-15
Enamine
EN300-241957-0.5g
[2-(2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine
1001566-93-3 95%
0.5g
$699.0 2024-06-19

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